6''-O-L-Arabinopyranosylastragalin
Overview
Description
6’'-O-L-Arabinopyranosylastragalin: is a flavonoid glycoside, a type of natural compound found in various plants including Astragalus membranaceus, a medicinal herb used in traditional Chinese medicine. The compound has a molecular formula of C26H28O15 and a molecular weight of 580.495 . It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’'-O-L-Arabinopyranosylastragalin typically involves the glycosylation of kaempferol with arabinopyranosyl units. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .
Industrial Production Methods: Industrial production of 6’'-O-L-Arabinopyranosylastragalin is less common due to the complexity of its synthesis. extraction from natural sources such as Astragalus membranaceus is a viable method. This involves the use of solvents and chromatographic techniques to isolate the compound from plant extracts.
Chemical Reactions Analysis
Types of Reactions: 6’'-O-L-Arabinopyranosylastragalin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Chemistry: 6’'-O-L-Arabinopyranosylastragalin is studied for its potential as a natural antioxidant. Its ability to scavenge free radicals makes it a candidate for use in food preservation and cosmetic formulations.
Biology: In biological research, the compound is investigated for its anti-inflammatory properties.
Medicine: The neuroprotective effects of 6’'-O-L-Arabinopyranosylastragalin are of particular interest in medical research. It has been shown to protect nerve cells from damage, which could have implications for treating neurodegenerative diseases.
Mechanism of Action
6’'-O-L-Arabinopyranosylastragalin exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its potent antioxidant activity.
Rutin: A glycoside of quercetin with additional anti-inflammatory effects.
Uniqueness: 6’'-O-L-Arabinopyranosylastragalin is unique due to the presence of arabinopyranosyl units, which may enhance its solubility and bioavailability compared to other flavonoids. This structural feature also contributes to its distinct biological activities .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c27-10-3-1-9(2-4-10)23-24(19(33)16-12(29)5-11(28)6-14(16)39-23)41-26-22(36)20(34)18(32)15(40-26)8-38-25-21(35)17(31)13(30)7-37-25/h1-6,13,15,17-18,20-22,25-32,34-36H,7-8H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPZWZRYHLEDNA-KSPKLRDJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347878 | |
Record name | 6''-O-L-Arabinopyranosylastragalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110352-79-9 | |
Record name | 6''-O-L-Arabinopyranosylastragalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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